molecular formula C20H18F3N3OS B3469088 6-PHENYL-2-(PIPERIDINE-1-CARBONYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE

6-PHENYL-2-(PIPERIDINE-1-CARBONYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B3469088
M. Wt: 405.4 g/mol
InChI Key: SJEXGWVTFDYPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-2-(piperidine-1-carbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thienopyridine core, a trifluoromethyl group, and a piperidine carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(piperidine-1-carbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyridine core, followed by the introduction of the phenyl group, the trifluoromethyl group, and the piperidine carbonyl moiety. Key steps in the synthesis may include:

    Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Addition of the Trifluoromethyl Group: Trifluoromethylation can be carried out using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Piperidine Carbonyl Moiety: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-(piperidine-1-carbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the thienopyridine core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-Phenyl-2-(piperidine-1-carbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its chemical properties may be exploited in the development of advanced materials, such as organic semiconductors or catalysts.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-(piperidine-1-carbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The piperidine carbonyl moiety may interact with hydrogen bond donors or acceptors, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents.

    Trifluoromethylated Compounds: Molecules containing the trifluoromethyl group, which imparts unique chemical properties.

    Piperidine-Containing Compounds: Compounds with piperidine moieties, often used in medicinal chemistry.

Uniqueness

6-Phenyl-2-(piperidine-1-carbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine stands out due to its combination of a thienopyridine core, a trifluoromethyl group, and a piperidine carbonyl moiety

Properties

IUPAC Name

[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3OS/c21-20(22,23)13-11-14(12-7-3-1-4-8-12)25-18-15(13)16(24)17(28-18)19(27)26-9-5-2-6-10-26/h1,3-4,7-8,11H,2,5-6,9-10,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEXGWVTFDYPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-PHENYL-2-(PIPERIDINE-1-CARBONYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 2
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6-PHENYL-2-(PIPERIDINE-1-CARBONYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 3
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6-PHENYL-2-(PIPERIDINE-1-CARBONYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 4
6-PHENYL-2-(PIPERIDINE-1-CARBONYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 5
Reactant of Route 5
6-PHENYL-2-(PIPERIDINE-1-CARBONYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 6
Reactant of Route 6
6-PHENYL-2-(PIPERIDINE-1-CARBONYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE

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